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Compound of Interest

Compound Name:
N-(2-methylpropyl)-3-

phenylpropanamide

CAS No.: 112753-91-0

Cat. No.: B5576657 Get Quote

Executive Summary & Scaffold Analysis
The

-alkyl-3-phenylpropanamide scaffold consists of a phenyl ring connected via a flexible ethylene
linker to an amide carbonyl, which is further substituted with an alkyl chain. Unlike their
unsaturated counterparts (cinnamides), these molecules possess a rotatable C(

)-C(

) bond, conferring significant conformational flexibility.

This structural class acts as a "privileged scaffold" in medicinal chemistry, serving as a

template for:

TRPV1 Antagonists: Modulation of pain pathways by blocking the Vanilloid Receptor 1.[1]

BChE Inhibitors: Treatment of Alzheimer’s disease via butyrylcholinesterase inhibition.

Histone Deacetylase (HDAC) Inhibitors: When functionalized with zinc-binding groups.

Core Pharmacophore
The scaffold is divided into three critical regions for SAR analysis:
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Region A (Aromatic Head): Controls electronic interaction (

-

stacking) and hydrogen bonding.

Region B (Linker): The ethylene bridge (

) determining flexibility and distance.

Region C (Hydrophobic Tail): The

-alkyl substituent governing lipophilicity (

) and pocket occupancy.

Chemical Synthesis: Modular Protocol
To explore the SAR, a robust, modular synthesis is required. The following protocol utilizes

EDC coupling, ensuring high yields and minimal racemization (if chiral centers are introduced).

Protocol: EDC-Mediated Amide Coupling
Reagents:

3-Phenylpropanoic acid derivatives (1.0 equiv)

Primary/Secondary Alkyl Amine (1.1 equiv)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC

HCl) (1.2 equiv)

1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

Diisopropylethylamine (DIPEA) (2.5 equiv)

Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Methodology:
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Activation: Dissolve the phenylpropanoic acid derivative in anhydrous DCM (0.1 M

concentration) under nitrogen atmosphere. Add EDC

HCl and HOBt. Stir at

for 30 minutes to form the active ester.

Coupling: Add the alkyl amine and DIPEA dropwise. Allow the reaction to warm to room

temperature and stir for 12–16 hours.

Quenching: Dilute with excess DCM. Wash sequentially with

HCl (to remove unreacted amine), saturated NaHCO

(to remove unreacted acid), and brine.

Purification: Dry the organic layer over anhydrous Na

SO

, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexane:EtOAc
gradient).

Validation Check:

IR Spectroscopy: Look for the disappearance of the broad -COOH stretch (

) and appearance of sharp Amide I (

) and Amide II (

) bands.

H NMR: Confirm the presence of the ethylene linker as two triplets (approx.

2.5–3.0 ppm) and the

-alkyl signals.[2]

Structure-Activity Relationship (SAR) Analysis
The biological activity of
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-alkyl-3-phenylpropanamides is highly sensitive to the length and steric bulk of the

-alkyl chain and the substitution on the phenyl ring.

Region C: The -Alkyl Tail (Hydrophobic Interaction)
The

-alkyl chain dictates the molecule's ability to penetrate the lipid bilayer and fit into hydrophobic
pockets of receptors like TRPV1 or enzymes like BChE.

Alkyl Chain Length
Lipophilicity
(cLogP)

Dominant
Biological Activity

Mechanistic Insight

Methyl / Ethyl
Low (

)
Inactive / Weak

Insufficient

hydrophobic

interaction to anchor

in the binding pocket.

-Butyl /

-Pentyl

Moderate (

)
Moderate Agonist

Begins to mimic the

fatty acid tail of natural

capsaicinoids.

-Octyl /

-Nonyl

High (

)
Potent TRPV1 Agonist

Optimal length for

Vanilloid pocket

occupancy (mimics

Nonivamide).

Benzyl / Phenethyl High / Bulky
TRPV1 Antagonist /

BChE Inhibitor

Steric bulk prevents

channel gating

(TRPV1) or interacts

with the peripheral

anionic site (BChE).

Region A: The Aromatic Head (Electronic Effects)
Modifications to the phenyl ring shift the mode of action from agonism to antagonism.

3,4-Dihydroxy/Methoxy (Vanilloid pattern): Essential for TRPV1 Agonism. The hydrogen

bond donor/acceptor pair interacts with Tyr511 and Ser512 in the TRPV1 pocket.
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4-Chloro / 4-Trifluoromethyl: Promotes TRPV1 Antagonism. Removing the H-bonding

capacity and increasing lipophilicity favors binding without channel activation.

Unsubstituted: Generally shows weak basal activity but serves as a scaffold for BChE

inhibition when coupled with bulky amine tails (e.g.,

-benzylpiperidinyl).

Region B: The Linker (Conformational Flexibility)
Comparing 3-phenylpropanamides (saturated) vs. cinnamides (unsaturated):

Propanamides (Saturated): Higher flexibility allows the molecule to adopt a "folded"

conformation, often preferred for enzyme inhibition (e.g., HDAC, BChE) where induced fit is

required.

Cinnamides (Unsaturated): Rigid planar structure. Often higher potency for TRPV1

antagonism due to entropy constraints (pre-organized conformation), but lower solubility.

Visualizing the Mechanism
The following diagrams illustrate the synthesis workflow and the biological signaling pathway

for TRPV1 modulation, a primary target for this scaffold.
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Caption: Modular synthesis of N-alkyl-3-phenylpropanamides via EDC coupling with QC

checkpoints.
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Caption: Mechanism of action for TRPV1 agonists leading to desensitization-mediated

analgesia.
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Quantitative Data Summary
The table below synthesizes data from key studies comparing the

-benzyl derivative (Antagonist) and

-alkyl derivatives (Agonist/Inhibitor).

Compound
ID

R (Amine)
Phenyl Sub.
[3][4][5]

Target

Activity (IC

/ EC

)

Ref

28c -Benzyl

4-NHSO

Me
TRPV1

IC

: 38 nM

(Antagonist)

[1]

8e -Ethylbenzyl 4-OH, 3-OMe BChE

IC

: 3.0

M (Inhibitor)

[2]

Nonivamide -Nonyl 4-OH, 3-OMe TRPV1

EC

: ~100 nM

(Agonist)

[3]

Analogue 5 -Phenethyl Unsubst. BChE

IC

: 15.2

M

[2]

Key Insight: The transition from a simple alkyl chain (Nonyl) to a bulky aromatic tail

(Benzyl/Phenethyl) often flips the activity profile from TRPV1 agonism to antagonism or shifts

the target to enzymes like BChE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b5576657#structure-activity-relationship-of-n-alkyl-3-
phenylpropanamides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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